3-Oxo-4,5-dihydro temazepam is classified under benzodiazepines, which are characterized by their core structure comprising a fused benzene and diazepine ring. This compound is specifically a 3-oxo derivative of temazepam, indicating the presence of a ketone functional group at the 3-position of the benzodiazepine structure. It is important to note that this compound may not be widely available in commercial pharmaceutical formulations but serves as a significant subject in chemical and pharmacological research.
The synthesis of 3-Oxo-4,5-dihydro temazepam can be achieved through various methods. One established synthetic route involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction follows a four-component mechanism that incorporates two moles of acetone, leading to the formation of the desired compound.
Another method includes the utilization of hexamethylenetetramine and haloacetamidophenyl ketones under specific conditions. The reaction typically occurs in an inert organic solvent like ethanol or dimethylformamide, with ammonia being bubbled through the reaction mixture to facilitate the formation of benzodiazepine derivatives . Key parameters such as temperature control (reflux conditions) and stoichiometric ratios of reagents significantly affect yield and purity.
The compound exhibits chirality due to the presence of stereogenic centers within its structure. This chirality can influence its biological activity and interactions with receptors in the central nervous system.
3-Oxo-4,5-dihydro temazepam participates in several chemical reactions typical for benzodiazepines:
The specific products formed from these reactions depend on the choice of reagents and reaction conditions.
The mechanism of action for 3-Oxo-4,5-dihydro temazepam aligns closely with that of other benzodiazepines. It acts primarily as a positive allosteric modulator at gamma-aminobutyric acid receptors. By enhancing GABAergic transmission, this compound increases inhibitory neurotransmission in the central nervous system, leading to its sedative and anxiolytic effects.
Research indicates that this compound may exhibit varying affinities for different GABA receptor subtypes, which could influence its pharmacological profile and therapeutic applications.
3-Oxo-4,5-dihydro temazepam possesses distinct physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and concentration in various formulations.
3-Oxo-4,5-dihydro temazepam has several scientific applications:
The development of temazepam (marketed as Restoril®) in the early 1960s followed the seminal discovery of chlordiazepoxide (Librium®) by Leo Sternbach in 1955, which initiated the modern benzodiazepine era [5]. Temazepam emerged as a molecular refinement within Hoffmann-La Roche's systematic exploration of 1,4-benzodiazepine derivatives, specifically designed to optimize the hypnotic profile while mitigating the residual sedation associated with earlier agents like diazepam [3] [6]. The structural evolution from oxazepam (a first-generation hydroxylated metabolite of diazepam) to temazepam involved N-methylation, enhancing its lipophilicity and central nervous system penetration [2] [6].
Table 1: Evolution of Key Benzodiazepine Derivatives
Compound | Introduction Year | Structural Differentiation | Primary Clinical Application |
---|---|---|---|
Chlordiazepoxide | 1960 | Parent 1,4-benzodiazepine | Anxiety |
Diazepam | 1963 | 2-keto, N-methyl | Anxiety, muscle spasm |
Temazepam | 1969 | 3-hydroxy, N-methyl | Insomnia |
3-Oxo-4,5-dihydro temazepam | Synthetic derivative | 3-keto, 4,5-saturated | Research compound |
Derivatives like 3-oxo-4,5-dihydro temazepam became subjects of pharmacological interest during the 1980s when metabolic studies revealed complex biotransformation pathways for benzodiazepines [3] [6]. This period coincided with intensified scrutiny of benzodiazepine pharmacology following recognition of dependence potential, stimulating research into metabolites and analogs that might retain therapeutic effects with reduced abuse liability [5] [9]. The compound exemplifies how molecular modifications at the 3-position and diazepine ring saturation influence GABAergic activity, providing templates for developing specialized research tools and analytical standards [4] [10].
Temazepam undergoes hepatic metabolism primarily through direct glucuronidation (constituting >90% of its metabolic clearance), forming the inactive temazepam glucuronide excreted renally [2] [6]. A minor oxidative pathway involves cytochrome P450-mediated transformations, where 3-oxo-4,5-dihydro temazepam emerges as a trace metabolic derivative through a two-step process: dehydrogenation at the 3-position followed by reduction of the 4,5-azomethine bond [8] [10]. This biotransformation pathway represents a chemical detoxification mechanism, as the structural modifications abolish the compound's affinity for the benzodiazepine binding site on GABAₐ receptors [6] [10].
Table 2: Metabolic Derivatives of Temazepam
Metabolite | Molecular Formula | Metabolic Pathway | GABAₐ Receptor Affinity | Detection Matrix |
---|---|---|---|---|
Temazepam glucuronide | C₂₂H₂₃ClN₂O₈ | Direct conjugation | None | Urine |
Oxazepam | C₁₅H₁₁ClN₂O₂ | N-demethylation | High | Plasma, urine |
3-Oxo-4,5-dihydro temazepam | C₁₇H₁₅ClN₂O₂ | Oxidation + reduction | Negligible | Urine (trace) |
The metabolite's physicochemical properties—including its molecular weight (314.8 g/mol), moderate lipophilicity (LogP ≈3.1), and stability in biological matrices—facilitate its detection and quantification in metabolic studies [4] [10]. Unlike oxazepam (an active metabolite resulting from N-demethylation), 3-oxo-4,5-dihydro temazepam demonstrates negligible pharmacological activity due to disrupted binding to the GABAₐ receptor complex [6] [10]. Analytical characterization using liquid chromatography-mass spectrometry reveals a distinct fragmentation pattern (m/z transitions: 315→193, 315→241) that differentiates it from structurally related benzodiazepines [8].
In synthetic chemistry, 3-oxo-4,5-dihydro temazepam serves as a strategic intermediate for producing isotopically labeled benzodiazepine analogs essential for advanced mass spectrometry studies [8]. Its synthesis typically employs 7-chloro-1,4-dimethylbenzodiazepine precursors through controlled cyclization and oxidation reactions, achieving yields of 60-75% under optimized conditions [10]. The compound's crystalline structure and chemical stability facilitate purification and characterization, making it valuable for synthesizing carbon-13 and deuterium-labeled standards like 3-Deshydroxy-4,5-dihydro-3-oxo Temazepam-¹³C,d₃ (CAS: Not provided), which are indispensable for precise drug quantification in pharmacokinetic research [8].
Table 3: Analytical and Synthetic Applications
Application Context | Role of 3-Oxo-4,5-dihydro temazepam | Technical Relevance |
---|---|---|
Pharmaceutical quality control | Impurity marker | Monitors synthesis byproducts; ensures product purity specifications |
Forensic toxicology | Metabolic reference standard | Facilitates identification of temazepam use in biological specimens |
Isotope-labeled synthesis | Precursor for ¹³C/d₃ analogs | Enables internal standard production for LC-MS/MS methodologies |
Metabolic pathway studies | Terminal detoxification product | Elucidates minor hepatic oxidation/reduction pathways |
As a pharmaceutical impurity, this compound is monitored during temazepam manufacturing to ensure compliance with International Council for Harmonisation (ICH) guidelines, which stipulate strict limits (<0.1%) for identified impurities in active pharmaceutical ingredients [4] [10]. Its presence in final formulations indicates incomplete purification during synthesis or potential degradation under suboptimal storage conditions [10]. Research-grade 3-oxo-4,5-dihydro temazepam is commercially available as a high-purity reference material (CAS 93329-92-1) for analytical applications, with suppliers offering quantities tailored to chromatographic method development and validation studies [4] [10]. The compound's structural features—particularly the saturated diazepine ring and ketone group—provide insights into molecular determinants of GABAergic efficacy, informing rational drug design approaches for novel hypnotic agents [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7